![molecular formula C8H9IZn B1598802 2,5-Dimethylphenylzinc iodide CAS No. 312692-96-9](/img/structure/B1598802.png)
2,5-Dimethylphenylzinc iodide
Overview
Description
2,5-Dimethylphenylzinc iodide is a chemical compound that is widely used in scientific research. It is a reagent that is used in organic synthesis and is known for its ability to form carbon-carbon bonds. This compound is made up of two main components: 2,5-dimethylphenyl and zinc iodide.
Scientific Research Applications
Aminating Reagents and Aromatic Substitution
1,1,1-Trimethylhydrazinium iodide is highlighted as a novel reagent for aromatic amination via vicarious nucleophilic substitution, suggesting potential applications of similar iodide compounds in obtaining aromatic amines, which are crucial intermediates in pharmaceuticals, dyes, and agrochemicals (Pagoria, Mitchell, & Schmidt, 1996).
Trace Level Determination
A method involving 2,6-dimethylphenol for the trace level determination of iodide highlights the importance of dimethylphenyl compounds in analytical chemistry, particularly in the quantification of iodine-related species in various matrices (Shin, Oh-Shin, Kim, & Ryu, 1996).
Cross-Coupling Reactions
Studies on pyrimidine derivatives showcase the utility of cross-coupling reactions involving iodides with metal organics, such as zinc bromide, under palladium catalysis. This indicates potential applications of 2,5-Dimethylphenylzinc iodide in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals (Yamanaka, An-Naka, Kondo, & Sakamoto, 1985).
Silaboration of Allenes
Research involving the palladium-catalyzed silaboration of allenes using organic iodides as initiators sheds light on the role of iodides in facilitating regio- and stereoselective synthesis of organosilicon compounds, which are valuable in materials science and organic synthesis (Chang, Rayabarapu, Yang, & Cheng, 2005).
Mechanism of Action
Target of Action
This compound is an organozinc reagent , which are typically used in organic synthesis rather than having a biological target.
Mode of Action
As an organozinc compound, 2,5-Dimethylphenylzinc iodide likely acts as a nucleophile in chemical reactions . It can participate in various types of reactions including Negishi coupling and other cross-coupling reactions, contributing to the formation of carbon-carbon and carbon-heteroatom bonds .
Biochemical Pathways
Instead, it facilitates the synthesis of complex organic molecules that may interact with biological systems .
Pharmacokinetics
Its bioavailability would likely be low due to its reactivity and potential instability in biological environments .
Result of Action
The primary result of 2,5-Dimethylphenylzinc iodide’s action is the formation of new organic compounds through various types of chemical reactions
Action Environment
The efficacy and stability of 2,5-Dimethylphenylzinc iodide can be influenced by various environmental factors. For instance, it is typically stored at low temperatures (2-8°C) to maintain stability . Additionally, it is sensitive to moisture and air, and thus must be handled under inert conditions .
properties
IUPAC Name |
1,4-dimethylbenzene-6-ide;iodozinc(1+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.HI.Zn/c1-7-3-5-8(2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSTVQRJJCDLOT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[C-]=C(C=C1)C.[Zn+]I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylphenylzinc iodide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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